3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one
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Overview
Description
3-hydroxy-5-(4-methoxyphenyl)-1H,5H,6H-pyrazolo[4,3-c]pyridazin-6-one is a heterocyclic compound that features a pyrazolo[4,3-c]pyridazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-(4-methoxyphenyl)-1H,5H,6H-pyrazolo[4,3-c]pyridazin-6-one typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.
Cyclization: The resulting pyrazole intermediate undergoes cyclization with a suitable dicarbonyl compound to form the pyrazolo[4,3-c]pyridazinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-(4-methoxyphenyl)-1H,5H,6H-pyrazolo[4,3-c]pyridazin-6-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol.
Scientific Research Applications
3-hydroxy-5-(4-methoxyphenyl)-1H,5H,6H-pyrazolo[4,3-c]pyridazin-6-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-(4-methoxyphenyl)-1H,5H,6H-pyrazolo[4,3-c]pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-5-(4-methoxyphenyl)-1H-pyrazole
- 5-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one
Uniqueness
3-hydroxy-5-(4-methoxyphenyl)-1H,5H,6H-pyrazolo[4,3-c]pyridazin-6-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolo[4,3-c]pyridazinone core differentiates it from other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C12H10N4O3 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,2-dihydropyrazolo[4,3-c]pyridazine-3,6-dione |
InChI |
InChI=1S/C12H10N4O3/c1-19-8-4-2-7(3-5-8)16-10(17)6-9-11(15-16)12(18)14-13-9/h2-6,13H,1H3,(H,14,18) |
InChI Key |
UUKNFTQIDSRUQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C3C(=N2)C(=O)NN3 |
Origin of Product |
United States |
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